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molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B087155 3,5-Dimethylaniline CAS No. 108-69-0

3,5-Dimethylaniline

Cat. No. B087155
M. Wt: 121.18 g/mol
InChI Key: MKARNSWMMBGSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05496937

Procedure details

In order to improve the properties of the thus obtained Compound Bs3 as a separating agent for chromatography, the compound was subjected to a conventional end capping treatment with trimethylchlorosilane. The resulting product was collected by filtration with a G4 glass filter and the residue was washed as above with tetrahydrofuran, methanol, acetone and hexane, and then dried in vacuum at 60° C. for 2 hours, to obtain a product to be used as a separating agent for chromatography. The chiral resolution ability of the compound was investigated as a separating agent for various racemic compounds. Results obtained are shown in Table 2. 3,5-Dimethylphenyl isocyanate used above can be readily obtained from 3,5-dimethylaniline by using phosgene, triphosgene, or the like.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)Cl.[CH3:6][C:7]1[CH:8]=[C:9]([N:14]=C=O)[CH:10]=[C:11]([CH3:13])[CH:12]=1>>[CH3:6][C:7]1[CH:8]=[C:9]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[NH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting product was collected by filtration with a G4 glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the residue was washed as above with tetrahydrofuran, methanol, acetone and hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 60° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to obtain a product
CUSTOM
Type
CUSTOM
Details
Results
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(N)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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